N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and chlorinated phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.
Attachment of Chlorinated Phenyl Groups: Chlorinated phenyl groups are attached through electrophilic aromatic substitution reactions.
Formation of the Final Compound:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, resulting in the formation of amines or reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed under controlled conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Reduced Triazoles: From reduction reactions.
Substituted Phenyl Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: The compound exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics.
Enzyme Inhibition: It can inhibit specific enzymes, which is useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine
Drug Development: The compound’s structure allows it to interact with biological targets, making it a potential lead compound in drug discovery.
Cancer Research: Its ability to modulate cellular pathways can be explored for anticancer properties.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may serve as a precursor for agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial activity, enzyme inhibition, and modulation of cellular pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(4-chloro-2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features. The presence of both chlorinated phenyl groups and the triazole ring imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
476484-05-6 |
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Molecular Formula |
C22H17Cl2N5OS |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17Cl2N5OS/c1-14-12-17(24)4-7-19(14)26-20(30)13-31-22-28-27-21(15-8-10-25-11-9-15)29(22)18-5-2-16(23)3-6-18/h2-12H,13H2,1H3,(H,26,30) |
InChI Key |
YSEMRZKFARNYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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